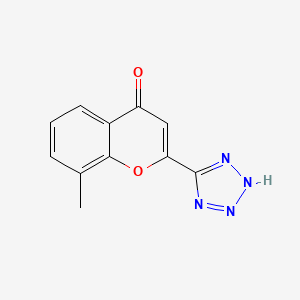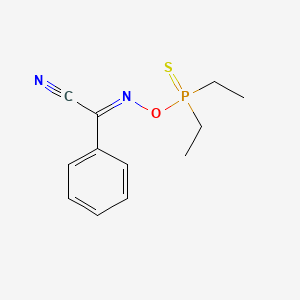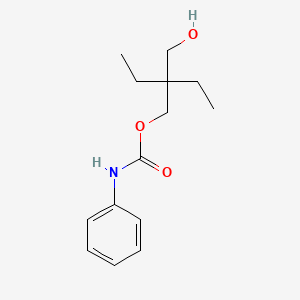
Methyl 5-hydroxy-3-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-3-methylpent-2-enoate is an organic compound with the molecular formula C7H12O3 It is a derivative of pentenoic acid and features a hydroxyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophilic catalyst . The reaction conditions typically include the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
Methyl 5-hydroxy-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 5-hydroxy-3-methylpent-2-enoate exerts its effects depends on its specific interactions with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate that undergoes transformation through the catalytic activity of the enzyme. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-4-methylpent-2-enoate
- Methyl 5-hydroxy-3-methylpentanoate
- Methyl 3-methylpent-2-enoate
Uniqueness
Methyl 5-hydroxy-3-methylpent-2-enoate is unique due to the presence of both a hydroxyl group and a methyl ester group on the pentenoate backbone. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
35066-36-5 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 5-hydroxy-3-methylpent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-6(3-4-8)5-7(9)10-2/h5,8H,3-4H2,1-2H3 |
Clé InChI |
LQDTWKDEXHPJLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


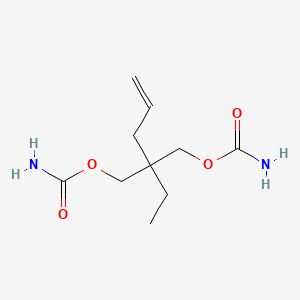
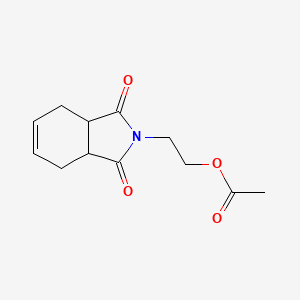

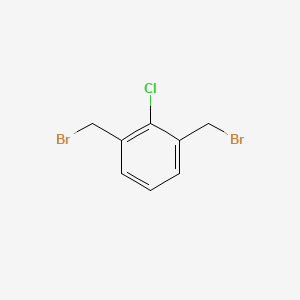
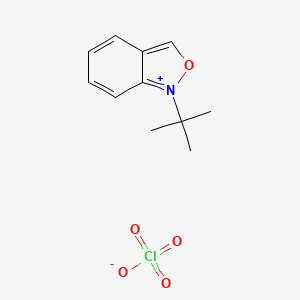
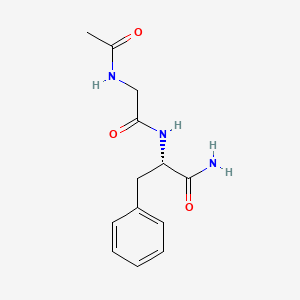
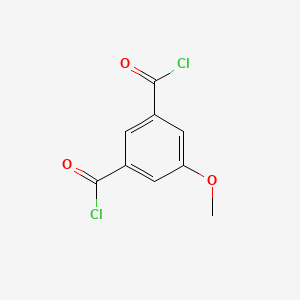
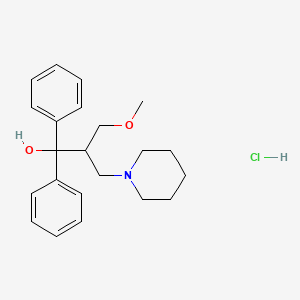

![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

